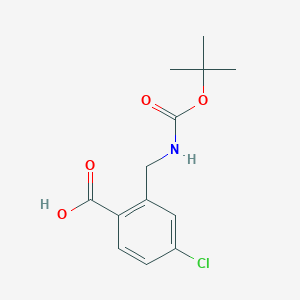

2-(Boc-amino)methyl-4-chloro-benzoic acid

Description

Contextualization within Halogenated Benzoic Acid Derivatives

Halogenated benzoic acids are a well-established class of compounds with diverse applications, particularly in the fields of medicinal chemistry and materials science. nih.govnih.gov The presence of a chlorine atom on the benzene (B151609) ring, as seen in the subject molecule, can significantly influence its electronic properties, lipophilicity, and metabolic stability. This can be a crucial factor in the design of new pharmaceutical agents, as halogen bonding can play a role in ligand-receptor interactions. nih.gov The 4-chloro substitution pattern, in particular, is a common feature in many biologically active molecules.

Significance of Boc-Protected Amine Functionalities in Organic Synthesis

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis. researchgate.netorganic-chemistry.orgnih.gov Its popularity is due to its stability under a wide range of reaction conditions, including basic, nucleophilic, and reductive environments, while being easily removable under mild acidic conditions. researchgate.netorganic-chemistry.org This orthogonality allows for the selective manipulation of other functional groups within a molecule without affecting the protected amine. The Boc-protected aminomethyl group in "2-(Boc-amino)methyl-4-chloro-benzoic acid" provides a latent primary amine that can be unmasked at a desired stage of a synthetic sequence, enabling further elaboration of the molecular structure.

| Property of Boc Group | Significance in Synthesis |

| Acid Labile | Allows for selective deprotection under mild conditions. |

| Base Stable | Tolerates a wide range of basic reaction conditions. |

| Nucleophile Resistant | Stable to many nucleophilic reagents. |

| Increases Solubility | Often improves the solubility of intermediates in organic solvents. |

Role of Multifunctional Building Blocks in Contemporary Chemical Research

Modern drug discovery and materials science rely heavily on the use of multifunctional building blocks to rapidly generate libraries of diverse compounds. ias.ac.inrsc.org These building blocks, possessing multiple reactive sites with distinct chemical properties, allow for a modular and convergent approach to synthesis. "this compound" is a prime example of such a scaffold. The carboxylic acid group can be readily converted to amides, esters, or other functionalities, while the Boc-protected amine provides a handle for subsequent modifications, such as the introduction of peptide chains or heterocyclic moieties.

Overview of Research Trajectories and Synthetic Utility

While specific research focused solely on "this compound" is not prominent in the current literature, its structural motifs suggest a clear trajectory for its application. It is poised to be a valuable intermediate in the synthesis of a variety of complex molecules. For instance, the carboxylic acid could be used as a handle for coupling to other molecules, while the aminomethyl group, after deprotection, could be a key site for cyclization reactions to form heterocyclic systems, which are prevalent in many pharmaceuticals. The chloro-substituent can be retained for its electronic and steric effects or potentially be a site for cross-coupling reactions. The strategic placement of these functional groups makes it a pre-organized scaffold for the synthesis of constrained peptides, benzodiazepines, and other privileged structures in medicinal chemistry.

Structure

3D Structure

Properties

Molecular Formula |

C13H16ClNO4 |

|---|---|

Molecular Weight |

285.72 g/mol |

IUPAC Name |

4-chloro-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid |

InChI |

InChI=1S/C13H16ClNO4/c1-13(2,3)19-12(18)15-7-8-6-9(14)4-5-10(8)11(16)17/h4-6H,7H2,1-3H3,(H,15,18)(H,16,17) |

InChI Key |

RLXRBDFQIYVHPL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=C(C=CC(=C1)Cl)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Boc Amino Methyl 4 Chloro Benzoic Acid

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler precursor structures, known as synthons, which in turn correspond to commercially available or easily synthesized starting materials. For 2-(Boc-amino)methyl-4-chloro-benzoic acid, the primary disconnections involve the three key functional groups attached to the benzene (B151609) ring.

Disconnection of the Carboxylic Acid Moiety

A primary retrosynthetic disconnection involves the carboxylic acid group (-COOH). This group can be introduced onto the aromatic ring through the oxidation of a methyl group. This disconnection leads to a key precursor, 4-chloro-2-methyltoluene. The forward reaction, the oxidation of the benzylic methyl group, is a standard transformation in organic synthesis.

Another approach is the carboxylation of an organometallic intermediate, such as a Grignard or organolithium reagent, derived from a corresponding aryl halide. However, the oxidation route is often more direct if the corresponding toluene (B28343) derivative is accessible.

Disconnection of the Boc-Protected Aminomethyl Group

The 2-(Boc-amino)methyl substituent offers several points for disconnection. The most straightforward is the removal of the tert-butoxycarbonyl (Boc) protecting group, which is an acid-labile protecting group. This reveals the primary amine of a 2-(aminomethyl)-4-chloro-benzoic acid intermediate.

Further disconnection of the aminomethyl group (-CH₂NH₂) can be achieved by breaking the C-N bond. This leads back to a 2-(halomethyl) or 2-(hydroxymethyl) benzoic acid derivative. A common synthetic strategy involves the conversion of a methyl group at the 2-position into a bromomethyl group (-CH₂Br) via radical halogenation. This electrophilic center can then undergo nucleophilic substitution with an amine source, such as sodium azide (B81097) followed by reduction, or ammonia (B1221849), to introduce the aminomethyl moiety.

Strategies for Introducing the Chlorine Substituent

The chlorine atom at the 4-position can be disconnected to reveal a 2-(Boc-amino)methyl-benzoic acid precursor. The forward reaction would involve an electrophilic aromatic substitution, specifically chlorination. The directing effects of the existing substituents must be considered. Both the carboxylic acid (or its ester) and the Boc-aminomethyl group influence the regioselectivity of the chlorination. The carboxylic acid is a meta-director, while the aminomethyl group (or its protected form) is an ortho, para-director. Their combined influence dictates the position of incoming electrophiles.

Alternatively, the chlorine can be introduced via a Sandmeyer reaction. wikipedia.orgorganic-chemistry.org This strategy begins with a precursor containing an amino group at the 4-position, such as 4-amino-2-methylbenzoic acid. Diazotization of the amino group followed by treatment with a copper(I) chloride catalyst allows for the introduction of the chlorine atom. wikipedia.org This method provides excellent regiocontrol.

Precursor Identification and Synthesis Strategies

Based on the retrosynthetic analysis, several key precursors can be identified, and established synthetic protocols can be employed for their preparation and subsequent conversion to the target molecule.

Synthesis of Chlorinated Benzoic Acid Scaffolds

A crucial precursor for the synthesis is a chlorinated benzoic acid scaffold, such as 4-chloro-2-methylbenzoic acid. This intermediate can be synthesized through various methods. One common industrial method involves the liquid-phase oxidation of the corresponding 4-chloro-2-methyltoluene. This reaction is typically carried out using oxygen or air in the presence of a cobalt or manganese catalyst in an acetic acid solvent. google.com

Another route involves the electrophilic chlorination of p-toluic acid (4-methylbenzoic acid). The reaction, often catalyzed by a Lewis acid like ferric chloride (FeCl₃), yields a mixture of isomers, with the major product being 3-chloro-4-methylbenzoic acid. stackexchange.com However, obtaining the desired 4-chloro-2-methylbenzoic acid via this route is less direct due to the directing effects of the methyl and carboxyl groups.

A more regioselective approach is to start from an aniline (B41778) derivative. For instance, 2-amino-4-chlorobenzoic acid can be synthesized and then the amino group can be removed or converted. Alternatively, starting with 4-amino-2-methylbenzoic acid, the amino group can be converted to a chlorine atom via the Sandmeyer reaction, providing a controlled synthesis of the 4-chloro-2-methylbenzoic acid scaffold. scirp.orgscirp.orgresearchgate.net

Table 1: Comparison of Synthetic Routes to Chlorinated Benzoic Acid Scaffolds

| Starting Material | Reagents and Conditions | Product | Advantages | Disadvantages |

| 4-Chloro-2-methyltoluene | O₂, Co/Mn catalyst, Acetic Acid | 4-Chloro-2-methylbenzoic acid | Direct, industrially scalable. | Requires high pressure and temperature. |

| p-Toluic Acid | Cl₂, FeCl₃ | Mixture of isomers (major: 3-chloro-4-methylbenzoic acid) | Uses common reagents. | Poor regioselectivity for the desired isomer. |

| 4-Amino-2-methylbenzoic acid | 1. NaNO₂, HCl2. CuCl | 4-Chloro-2-methylbenzoic acid | High regioselectivity. | Multi-step process, involves diazonium salts. |

Introduction of the Aminomethyl Moiety via Established Protocols

With the 4-chloro-2-methylbenzoic acid scaffold in hand, the next phase is the introduction and protection of the aminomethyl group at the 2-position.

A typical sequence involves the following steps:

Benzylic Halogenation : The methyl group of 4-chloro-2-methylbenzoic acid (or its ester form, to prevent side reactions with the carboxylic acid) is subjected to free-radical bromination. This is commonly achieved using N-bromosuccinimide (NBS) with a radical initiator like benzoyl peroxide or AIBN in a non-polar solvent such as carbon tetrachloride, under UV irradiation. This selectively brominates the benzylic position to yield 2-(bromomethyl)-4-chlorobenzoic acid methyl ester.

Nucleophilic Substitution : The resulting benzylic bromide is a potent electrophile. It can be reacted with a nitrogen nucleophile to introduce the amino group. A common and safe method is the Gabriel synthesis or reaction with sodium azide (NaN₃) to form an azidomethyl intermediate.

Reduction : The azide is then reduced to the primary amine. This can be accomplished through various methods, such as catalytic hydrogenation (e.g., H₂ over Pd/C) or with reagents like lithium aluminum hydride (LiAlH₄) or triphenylphosphine (B44618) (the Staudinger reaction). This step yields 2-(aminomethyl)-4-chlorobenzoic acid methyl ester.

Boc Protection : The final step in forming the key side chain is the protection of the newly formed primary amine with a Boc group. This is typically done by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a mild base like triethylamine (B128534) (NEt₃) or sodium bicarbonate. wikipedia.orgfishersci.co.uk

Hydrolysis : If an ester was used to protect the carboxylic acid, a final saponification step (e.g., using NaOH followed by acidic workup) is required to hydrolyze the ester back to the carboxylic acid, yielding the final product, this compound.

Table 2: Key Reactions for Aminomethyl Moiety Introduction

| Reaction Step | Typical Reagents | Intermediate/Product |

| Benzylic Bromination | N-Bromosuccinimide (NBS), AIBN | 2-(Bromomethyl)-4-chlorobenzoic acid derivative |

| Azide Substitution | Sodium Azide (NaN₃) | 2-(Azidomethyl)-4-chlorobenzoic acid derivative |

| Azide Reduction | H₂, Pd/C or LiAlH₄ | 2-(Aminomethyl)-4-chlorobenzoic acid derivative |

| Boc Protection | Di-tert-butyl dicarbonate (Boc₂O), Base | 2-(Boc-amino)methyl-4-chlorobenzoic acid derivative |

This systematic approach, guided by retrosynthetic principles and employing well-established reaction protocols, allows for the efficient and controlled synthesis of this compound from simple precursors.

Boc-Protection Strategies for Amine Functionality

The introduction of the tert-butoxycarbonyl (Boc) group is a critical step in the synthesis of this compound, serving to protect the primary amine during subsequent chemical transformations. The Boc group is favored due to its stability under a wide range of nucleophilic and basic conditions, while being easily removable under acidic conditions. fishersci.co.uk

The most prevalent method for Boc-protection involves the reaction of the precursor amine, 2-(aminomethyl)-4-chlorobenzoic acid, with di-tert-butyl dicarbonate (Boc₂O). fishersci.co.uk This reaction is typically performed in the presence of a base to neutralize the acidic byproduct. The choice of base and solvent can be adapted to the specific substrate and desired reaction conditions. Common bases include sodium hydroxide, sodium bicarbonate, and 4-dimethylaminopyridine (B28879) (DMAP). fishersci.co.uk The reaction can be carried out in various solvents, including water, tetrahydrofuran (B95107) (THF), acetonitrile (B52724), methanol (B129727), or biphasic systems like chloroform (B151607) and water. fishersci.co.uk The flexibility of these conditions allows for high yields and fast conversions under relatively mild temperatures, often at room temperature or with moderate heating to around 40°C. fishersci.co.uk

| Reagent | Base | Solvent(s) | Typical Temperature |

|---|---|---|---|

| Di-tert-butyl dicarbonate (Boc₂O) | Sodium Hydroxide (NaOH) | Water, Dioxane, THF | Room Temperature |

| Di-tert-butyl dicarbonate (Boc₂O) | Sodium Bicarbonate (NaHCO₃) | Water/Chloroform (biphasic) | Reflux |

| Di-tert-butyl dicarbonate (Boc₂O) | 4-Dimethylaminopyridine (DMAP) | Acetonitrile, THF | Room Temperature |

| Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine (TEA) | Methanol, Dichloromethane (B109758) | 0°C to Room Temperature |

Direct Synthesis Approaches

The direct synthesis of this compound can be approached through either efficient one-pot sequences or more traditional stepwise pathways.

One-Pot Reaction Sequences for Efficiency Enhancement

One-pot syntheses are highly valued for improving process efficiency by reducing the number of workup and purification steps, saving time and resources. For the synthesis of N-Boc protected amines, a tandem direct reductive amination followed by N-Boc protection in a single pot has been reported as an efficient strategy. nih.gov A hypothetical one-pot synthesis for the target molecule could be envisioned starting from 2-formyl-4-chlorobenzoic acid. This would involve an initial reductive amination with an ammonia source, followed by the in-situ addition of di-tert-butyl dicarbonate to protect the newly formed primary amine. nih.gov This approach streamlines the process, avoiding the isolation of the potentially unstable aminomethyl intermediate.

Another potential one-pot strategy involves the direct conversion of N-protected amines into other functional groups under mild conditions, highlighting the versatility of such methods in complex syntheses. nih.govrsc.org For instance, a sequence combining the amination of a suitable precursor like 2-(bromomethyl)-4-chlorobenzoic acid with subsequent Boc-protection without isolating the intermediate could significantly enhance synthetic efficiency.

Stepwise Synthetic Pathways and Intermediate Derivatization

A more conventional and controllable approach is a stepwise synthesis, which allows for the isolation and purification of intermediates. A plausible and robust pathway to this compound begins with a commercially available starting material, 4-chloro-2-methylbenzoic acid.

The key steps in this pathway are:

Benzylic Bromination : The methyl group of 4-chloro-2-methylbenzoic acid is selectively halogenated, typically using N-Bromosuccinimide (NBS) with a radical initiator such as benzoyl peroxide or AIBN in a non-polar solvent like carbon tetrachloride. This yields the intermediate 2-(bromomethyl)-4-chlorobenzoic acid.

Amination : The benzylic bromide is then converted to the corresponding primary amine. This can be achieved through various methods, such as the Gabriel synthesis, which involves reaction with potassium phthalimide (B116566) followed by cleavage with hydrazine, or by direct reaction with ammonia.

Boc-Protection : The resulting 2-(aminomethyl)-4-chlorobenzoic acid is then protected with di-tert-butyl dicarbonate (Boc₂O) as described in section 2.2.3 to yield the final product.

| Step | Starting Material | Key Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | 4-chloro-2-methylbenzoic acid | N-Bromosuccinimide (NBS), AIBN | 2-(bromomethyl)-4-chlorobenzoic acid |

| 2 | 2-(bromomethyl)-4-chlorobenzoic acid | 1. Potassium Phthalimide; 2. Hydrazine | 2-(aminomethyl)-4-chlorobenzoic acid |

| 3 | 2-(aminomethyl)-4-chlorobenzoic acid | Di-tert-butyl dicarbonate (Boc₂O), Base | This compound |

Optimization of Reaction Conditions for Yield and Selectivity

Solvent Effects and Reaction Media (e.g., Green Chemistry Considerations)

The choice of solvent is paramount in optimizing chemical reactions, influencing reagent solubility, reaction rates, and sometimes the reaction pathway itself. In the context of synthesizing this compound, solvent polarity plays a key role. For the Boc-protection step, polar aprotic solvents like THF and acetonitrile are effective, while the use of aqueous or biphasic systems can simplify workup procedures and aligns with green chemistry principles. fishersci.co.uk

Studies on related aminobenzoic acid derivatives show that solvent properties can significantly affect spectroscopic properties and molecular interactions, which can be extrapolated to reactivity. nih.gov For instance, protic solvents can form hydrogen bonds that compete with intramolecular interactions, potentially altering the reactivity of the functional groups. nih.gov The use of greener solvents or even solvent-free conditions, such as mechanochemical ball milling for deprotection, represents an area of growing interest for making such syntheses more environmentally benign. scirp.org

Catalyst Selection and Ligand Design for Metal-Catalyzed Reactions

Metal-catalyzed reactions offer powerful alternatives for key bond-forming steps. While the stepwise pathway described involves nucleophilic substitution, a C-N bond-forming cross-coupling reaction represents a viable metal-catalyzed approach. The Ullmann condensation, a copper-catalyzed reaction, is particularly effective for the amination of aryl halides, including chlorobenzoic acids. nih.govnih.gov

This method could be applied to synthesize a precursor by reacting 2,4-dichlorobenzoic acid with an aminating agent. Research has shown that a combination of copper powder and copper(I) oxide is an effective catalytic system for the amination of 2-chlorobenzoic acids. nih.gov The reaction is typically performed in a high-boiling polar solvent like 2-ethoxyethanol (B86334) or n-butanol, with a base such as potassium carbonate. nih.govnih.gov A key advantage of this copper-catalyzed method is its high regioselectivity, with amination occurring specifically at the halide position ortho to the carboxylic acid, which often does not require protection. nih.govnih.gov

| Catalyst System | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|

| Cu / Cu₂O | K₂CO₃ | 2-Ethoxyethanol | 130°C | nih.gov |

| Cu / Cu₂O | K₃PO₄ | Diethylene glycol | 130°C | nih.gov |

| CuI | K₂CO₃ | DMF | Reflux | researchgate.net |

Temperature, Pressure, and Concentration Parameter Optimization

The efficiency and yield of the synthesis of this compound are highly dependent on the careful optimization of reaction parameters, particularly for the N-Boc protection step. This step involves the reaction of 2-(aminomethyl)-4-chlorobenzoic acid with di-tert-butyl dicarbonate (Boc₂O).

Temperature: The N-Boc protection reaction is typically conducted at temperatures ranging from 0°C to room temperature (around 25°C). fishersci.co.uk Initiating the reaction at a lower temperature, such as 0°C, is often preferred to control the exothermic nature of the reaction upon addition of the Boc anhydride (B1165640). beilstein-journals.org Subsequently, allowing the reaction to warm to room temperature and stirring for several hours (e.g., 4-12 hours) generally leads to high yields. fishersci.co.ukbeilstein-journals.org Higher temperatures are usually avoided as they can lead to side reactions and decomposition of the Boc anhydride. However, in some cases, moderate heating to around 40°C may be employed to drive the reaction to completion, depending on the reactivity of the amine. fishersci.co.uk Thermal deprotection of Boc groups is also a known phenomenon at significantly higher temperatures (e.g., above 150°C), further emphasizing the need for controlled temperature during the protection step. researchgate.netacsgcipr.org

Pressure: For the N-Boc protection step, the reaction is typically carried out at atmospheric pressure. There is no indication in the reviewed literature that super-atmospheric or sub-atmospheric pressures are necessary or beneficial for this transformation.

Concentration: The concentration of reactants can influence the reaction rate and yield. A typical procedure involves dissolving the amine precursor in a suitable solvent system, such as a mixture of tetrahydrofuran (THF) and water or dioxane and water. organic-chemistry.orggoogle.com The concentration is generally managed to ensure adequate solubility of both the amine and the Boc anhydride. The stoichiometry of the reagents is a critical concentration-related parameter. An excess of Boc anhydride (typically 1.1 to 1.5 equivalents) is commonly used to ensure complete conversion of the amine. beilstein-journals.org The concentration of the base, such as sodium bicarbonate or triethylamine, is also optimized to maintain the necessary alkaline conditions for the reaction to proceed efficiently. fishersci.co.uk

The following table summarizes the typical ranges for these parameters in N-Boc protection reactions analogous to the synthesis of the target compound.

| Parameter | Optimized Range | Rationale |

| Temperature | 0°C to Room Temperature (~25°C) | Controls exothermicity and prevents side reactions. |

| Pressure | Atmospheric | Sufficient for the reaction to proceed efficiently. |

| Concentration | 1.1-1.5 equivalents of Boc₂O | Ensures complete consumption of the starting amine. |

| Base | Sufficient to maintain alkaline pH | Facilitates the nucleophilic attack of the amine on Boc₂O. |

Purification and Isolation Techniques for Research-Grade Purity

Achieving research-grade purity for this compound necessitates the use of appropriate purification and isolation techniques to remove unreacted starting materials, reagents, and byproducts. The most common methods include recrystallization, chromatographic separations, and thorough work-up procedures.

Recrystallization and Precipitation Methods

Recrystallization is a powerful technique for purifying solid organic compounds. The selection of an appropriate solvent or solvent system is crucial. For Boc-protected amino acids, which often exhibit moderate polarity, a common strategy is to dissolve the crude product in a solvent in which it is soluble at an elevated temperature and then allow it to crystallize upon cooling.

A frequently employed solvent system for the crystallization of Boc-amino acids is a mixture of a more polar solvent, such as ethyl acetate (B1210297), and a less polar solvent, like petroleum ether or hexane (B92381). google.com The crude product is dissolved in a minimal amount of the more polar solvent, and the less polar solvent is added until turbidity is observed, followed by gentle heating to redissolve the solid and subsequent slow cooling to promote crystal formation. For compounds that are oily or difficult to crystallize, techniques such as vapor diffusion, where a non-solvent slowly diffuses into a solution of the compound, can be effective. researchgate.net In some cases, precipitation by adding the reaction mixture to a non-solvent, such as ice water, can be an initial purification step. nih.gov

Chromatographic Separations (e.g., Column Chromatography, HPLC)

Column Chromatography: Flash column chromatography is a standard method for purifying organic compounds. orgchemboulder.com For Boc-protected amines and amino acids, silica (B1680970) gel is the most common stationary phase. The choice of the mobile phase (eluent) is critical for achieving good separation. A gradient of solvents, typically starting with a less polar system and gradually increasing the polarity, is often employed.

Common eluent systems for compounds of similar polarity include mixtures of hexane and ethyl acetate or dichloromethane and methanol. beilstein-journals.orgbiotage.com For basic amine compounds, it is sometimes beneficial to add a small amount of a competing amine, like triethylamine (e.g., 1-3%), to the eluent to prevent streaking on the acidic silica gel. rochester.edu The progress of the separation is monitored by thin-layer chromatography (TLC) to identify and combine the fractions containing the pure product.

High-Performance Liquid Chromatography (HPLC): For achieving very high purity or for analytical purposes to assess the purity of the final compound, reverse-phase HPLC (RP-HPLC) is often used. nih.gov In RP-HPLC, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol. researchgate.net An acid, such as trifluoroacetic acid (TFA) or formic acid, is often added to the mobile phase to improve peak shape. researchgate.net It is important to note that prolonged exposure to highly acidic conditions, especially with TFA, can lead to the cleavage of the Boc protecting group, so the conditions and work-up after purification must be carefully managed. researchgate.net

Work-up Procedures and Solvent Extraction

The work-up procedure is the initial purification step following the completion of the reaction. For the N-Boc protection of an aminobenzoic acid, a typical work-up involves an aqueous acid-base extraction to remove impurities. umkc.edulibretexts.org

A general work-up protocol would be as follows:

After the reaction is complete, the organic solvent (e.g., THF, dioxane) is often removed under reduced pressure.

The remaining aqueous solution is then diluted with water and washed with a nonpolar organic solvent like ether to remove any unreacted Boc anhydride and other nonpolar impurities.

The aqueous layer is then acidified with a dilute acid, such as 1M HCl, to a pH of 2-3. google.com This step protonates the carboxylic acid group, making the product less soluble in water.

The product is then extracted from the acidic aqueous solution into an organic solvent such as ethyl acetate. google.comumkc.edu

The combined organic layers are washed with brine (a saturated aqueous solution of NaCl) to remove the bulk of the water. libretexts.org

The organic layer is then dried over an anhydrous drying agent, such as sodium sulfate (B86663) or magnesium sulfate, to remove any residual water.

Finally, the drying agent is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude product, which can then be further purified by recrystallization or chromatography.

The following table provides a summary of common purification techniques for Boc-protected amino acids.

| Technique | Stationary/Mobile Phase or Solvent | Purpose |

| Recrystallization | Ethyl acetate/Hexane, Methanol/Diethyl ether | Removal of soluble and insoluble impurities to obtain crystalline solid. |

| Column Chromatography | Silica gel; Hexane/Ethyl acetate or Dichloromethane/Methanol gradients | Separation of the product from starting materials and byproducts based on polarity. |

| HPLC | C18 column; Water/Acetonitrile with TFA or Formic acid | High-purity separation for analytical or preparative purposes. |

| Solvent Extraction | Ethyl acetate and aqueous acid/base | Initial purification to separate the product from reagents and water-soluble impurities. |

Chemical Reactivity and Derivatization Strategies

Reactions Involving the Carboxylic Acid Group

The carboxylic acid moiety is a versatile functional group that can undergo a variety of transformations to yield esters, amides, alcohols, and other derivatives. These reactions are fundamental to its use as a building block in medicinal chemistry and materials science.

Esterification of 2-((tert-butoxycarbonyl)amino)methyl-4-chlorobenzoic acid can be achieved through several standard methods. The most common is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis. researchgate.net For a substrate like this, where a Boc-protecting group is present, milder conditions are often preferred to prevent premature deprotection.

Another effective method involves the activation of the carboxylic acid followed by reaction with an alcohol. For instance, the use of coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) facilitates ester formation under mild, neutral conditions. Alternatively, the carboxylic acid can be converted to an acid chloride, which then readily reacts with an alcohol to form the corresponding ester. masterorganicchemistry.com

| Reagent/Catalyst | Alcohol (R-OH) | Solvent | Conditions | Typical Yield |

| H₂SO₄ (catalytic) | Methanol (B129727) | Methanol | Reflux | Good to Excellent |

| EDC, DMAP | Benzyl alcohol | Dichloromethane (B109758) (DCM) | Room Temperature | High |

| SOCl₂ then R-OH | Ethanol | Pyridine, DCM | 0 °C to RT | High |

| TMSCl | Methanol | Methanol | Room Temperature | Good to Excellent nih.gov |

This table presents representative conditions for esterification reactions based on general procedures for similar substrates.

The formation of an amide bond is one of the most crucial reactions in organic synthesis, particularly in the construction of peptides and pharmaceutically active molecules. The carboxylic acid of 2-((tert-butoxycarbonyl)amino)methyl-4-chlorobenzoic acid can be coupled with a wide range of primary and secondary amines to generate a diverse library of amide derivatives.

Direct amidation by heating the carboxylic acid and amine is generally inefficient. Therefore, the carboxylic acid is typically activated in situ. A host of coupling reagents are available for this purpose, including carbodiimides like EDC or dicyclohexylcarbodiimide (B1669883) (DCC), often used with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to improve efficiency and suppress side reactions. masterorganicchemistry.comnih.gov Another approach involves the in situ generation of reactive phosphonium (B103445) salts from reagents like triphenylphosphine (B44618) and N-chlorophthalimide, which efficiently activate carboxylic acids for amidation at room temperature. nih.govacs.orgresearchgate.net

| Coupling Reagent | Additive | Amine (R-NH₂) | Solvent | Conditions | Typical Yield |

| EDC | HOBt, DMAP | Benzylamine | Acetonitrile (B52724) | Room Temperature | High nih.gov |

| HATU | DIPEA | Morpholine | DMF | Room Temperature | High nih.gov |

| PPh₃, NCPhth | - | Aniline (B41778) | Toluene (B28343) | Room Temperature | Good to Excellent nih.gov |

| T3P | Pyridine | Cyclohexylamine | Ethyl Acetate (B1210297) | 0 °C to RT | High |

This table illustrates common conditions for amidation reactions based on established protocols for analogous compounds.

The carboxylic acid group can be reduced to either a primary alcohol or an aldehyde. Complete reduction to the corresponding alcohol, (2-(((tert-butoxycarbonyl)amino)methyl)-4-chlorophenyl)methanol, is commonly achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) complexes such as borane-tetrahydrofuran (B86392) (BH₃·THF). commonorganicchemistry.comreddit.com Borane reagents are often preferred as they can selectively reduce carboxylic acids in the presence of other functional groups like esters. commonorganicchemistry.com An alternative two-step method involves activating the carboxylic acid, for example by forming a mixed anhydride (B1165640) with ethyl chloroformate, followed by reduction with a milder reducing agent like sodium borohydride (B1222165) (NaBH₄). core.ac.uknih.gov This approach offers greater functional group tolerance.

Stopping the reduction at the aldehyde stage is more challenging as aldehydes are more readily reduced than carboxylic acids. This transformation typically requires specialized reagents or a two-step procedure. One common strategy involves first reducing the carboxylic acid to the primary alcohol and then carefully oxidizing it back to the aldehyde using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC). Another approach is the reduction of an activated carboxylic acid derivative, such as a Weinreb amide or an acid chloride, under controlled conditions. For instance, the reduction of N-protected amino acid esters with diisobutylaluminium hydride (DIBAL-H) at low temperatures can yield the corresponding aldehyde, though over-reduction to the alcohol is a common side reaction. core.ac.uknih.gov

For enhanced reactivity in nucleophilic acyl substitution reactions, the carboxylic acid can be converted into a more electrophilic acid halide, typically an acid chloride. This is readily accomplished by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. rsc.orggoogle.com The Boc protecting group is generally stable under the conditions required for this transformation. The resulting 2-(((tert-butoxycarbonyl)amino)methyl)-4-chlorobenzoyl chloride is a highly reactive intermediate that can be used immediately for the synthesis of esters, amides, and other derivatives without purification. masterorganicchemistry.comnih.gov

Acid anhydrides can also be prepared from the carboxylic acid. Symmetrical anhydrides can be formed by dehydration, often using a dehydrating agent like phosphorus pentoxide. More commonly, mixed anhydrides are generated in situ as activated intermediates for amidation or esterification reactions. This is often achieved by reacting the carboxylic acid with an acyl chloride, such as pivaloyl chloride, or with a chloroformate like ethyl or isobutyl chloroformate, in the presence of a base.

Transformations at the Boc-Protected Amine Moiety

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of reaction conditions and its facile removal under acidic or thermal conditions.

The removal of the Boc group to liberate the free amine is a critical step in many synthetic sequences. This deprotection can be accomplished through several reliable methods, primarily involving acid catalysis or thermal cleavage.

Acid-catalyzed Deprotection: This is the most common method for Boc removal. The carbamate (B1207046) is readily cleaved by treatment with strong acids. Trifluoroacetic acid (TFA), either neat or as a solution in a solvent like dichloromethane (DCM), is frequently used and typically results in rapid and clean deprotection at room temperature. commonorganicchemistry.comstackexchange.com Alternatively, solutions of hydrogen chloride (HCl) in organic solvents such as 1,4-dioxane, methanol, or ethyl acetate are also highly effective. fishersci.co.uk The mechanism involves protonation of the carbamate carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which subsequently forms isobutylene (B52900) and a proton. The resulting carbamic acid is unstable and spontaneously decarboxylates to yield the free amine as its corresponding salt (e.g., trifluoroacetate (B77799) or hydrochloride).

| Reagent | Solvent | Temperature | Typical Reaction Time |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 °C to Room Temp. | 1 - 2 hours commonorganicchemistry.com |

| 4M HCl | 1,4-Dioxane | Room Temperature | 1 - 4 hours fishersci.co.uk |

| p-Toluenesulfonic acid | Tetrahydrofuran (B95107) (THF) / DCM | Room Temperature | < 10 minutes |

| Aqueous Phosphoric Acid | Tetrahydrofuran (THF) | Room Temperature | High |

This table summarizes common conditions for acid-catalyzed Boc-deprotection.

Thermal Deprotection: The Boc group can also be removed by heating, which offers a catalyst-free and acid-free alternative. nih.gov This method is particularly useful for substrates containing other acid-sensitive functional groups. The deprotection is typically carried out by heating the compound in a high-boiling inert solvent, such as toluene or N,N-dimethylformamide (DMF), at temperatures ranging from 100 °C to over 200 °C. nih.gov Recent studies have shown that thermal deprotection can be efficiently performed in continuous flow reactors at high temperatures, significantly reducing reaction times. nih.govnih.gov The use of solvents like methanol or even water at elevated temperatures can also facilitate this process. semanticscholar.org The thermal cleavage proceeds via a mechanism involving the formation of isobutylene and carbon dioxide, leaving the free amine. nih.gov

| Solvent | Temperature | Method | Typical Reaction Time |

| Toluene | ~110 °C (Reflux) | Batch | Several hours |

| Methanol | 120 - 240 °C | Continuous Flow | 25 - 30 minutes nih.gov |

| Trifluoroethanol (TFE) | 120 - 240 °C | Continuous Flow | 20 - 30 minutes nih.gov |

| Water | 100 - 150 °C | Batch/Pressurized | 10 minutes - several hours semanticscholar.org |

This table provides representative conditions for the thermal deprotection of the Boc group.

Post-Deprotection Amine Functionalization (e.g., Acylation, Alkylation, Sulfonylation)

The tert-butoxycarbonyl (Boc) protecting group on the primary amine is crucial for modulating its reactivity. The Boc group is stable under a variety of conditions but can be readily removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in an organic solvent), liberating the primary amine of the resulting 2-(aminomethyl)-4-chloro-benzoic acid. This deprotection step unveils a nucleophilic primary amine, which can then undergo a range of functionalization reactions.

Acylation: The newly exposed primary amine can be readily acylated using acyl chlorides or anhydrides in the presence of a base (like triethylamine (B128534) or pyridine) to form stable amide bonds. This reaction is fundamental in peptide synthesis and for introducing a vast array of acyl groups. For instance, reaction with acetyl chloride would yield N-{[5-chloro-2-(carboxy)phenyl]methyl}acetamide. The acylation of aminobenzoic acids can also be achieved by reacting a mixed anhydride of an N-acylamino acid with the aminobenzoic acid, a method that can be catalyzed by a strong acid. google.com

Alkylation: The primary amine can be alkylated using alkyl halides. This reaction can be controlled to produce secondary or tertiary amines, depending on the stoichiometry and reaction conditions. For example, reductive amination with an aldehyde or ketone provides a controlled route to secondary amines. Hydrogen-borrowing catalysis represents an alternative, atom-economical method for alkylation, using alcohols as alkylating agents. nih.gov

Sulfonylation: Reaction of the deprotected amine with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base yields sulfonamides. This transformation is important for installing groups that can alter the physicochemical properties of the parent molecule or act as protecting groups themselves.

These functionalization strategies are summarized in the table below.

| Reaction Type | Reagent Example | Product Type |

| Acylation | Acetyl Chloride (CH₃COCl) / Base | Amide |

| Alkylation | Methyl Iodide (CH₃I) / Base | Secondary/Tertiary Amine |

| Sulfonylation | Tosyl Chloride (TsCl) / Base | Sulfonamide |

Reactions at the Aromatic Ring

The aromatic ring of 2-(Boc-amino)methyl-4-chloro-benzoic acid is substituted with groups that influence its reactivity toward further substitution. The carboxylic acid is a deactivating, meta-directing group, while the chloro and Boc-aminomethyl (an alkyl) groups are ortho-, para-directing. The chloro group is deactivating, whereas the alkyl group is weakly activating. The interplay of these electronic effects dictates the regiochemical outcome of reactions on the aromatic ring.

Electrophilic Aromatic Substitution (e.g., Nitration, Sulfonation)

Given the presence of two deactivating groups (–COOH, –Cl) and one weakly activating group (–CH₂NHBoc), the aromatic ring is generally deactivated towards electrophilic aromatic substitution (EAS). msu.edu Reactions like nitration and sulfonation require forcing conditions. masterorganicchemistry.com

Nitration: This reaction is typically performed with a mixture of concentrated nitric acid and sulfuric acid. youtube.com The directing effects of the existing substituents are crucial. The available positions are C3, C5, and C6.

The –COOH group directs meta (to C3 and C5).

The –CH₂NHBoc group directs ortho (to C3) and para (to C5).

The –Cl group directs ortho (to C3 and C5).

Considering the cumulative directing effects, substitution is most likely to occur at positions C3 and C5. For example, the nitration of 4-chlorobenzoic acid under these conditions predominantly yields 4-chloro-3-nitrobenzoic acid, indicating that the ortho-directing influence of the chlorine atom overrides the meta-directing effect of the carboxylic acid. google.comgoogle.comnih.gov A similar outcome would be expected for the target molecule, with substitution likely favoring the C3 position.

Sulfonation: This reaction, using fuming sulfuric acid (H₂SO₄/SO₃), would follow similar regiochemical principles, also leading to substitution at the C3 or C5 position. This reaction is often reversible. youtube.com

Nucleophilic Aromatic Substitution (where applicable, e.g., activated systems)

Nucleophilic aromatic substitution (SₙAr) typically requires the presence of strong electron-withdrawing groups (like –NO₂) positioned ortho or para to a good leaving group (like a halogen). masterorganicchemistry.comwikipedia.org In this compound, the leaving group is the chlorine atom at C4. However, the ring is not strongly activated for SₙAr because the carboxylic acid and Boc-aminomethyl groups are not powerful enough electron-withdrawing groups in the context of this mechanism. libretexts.org Therefore, direct SₙAr reactions with common nucleophiles under standard conditions are generally not feasible for this substrate. chemistrysteps.com

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

The chloro-substituent at the C4 position provides a valuable site for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds under relatively mild conditions. researchgate.netnih.govrsc.orgresearchgate.net

Suzuki–Miyaura Coupling: This reaction couples the aryl chloride with an organoboron reagent (e.g., a boronic acid or ester) to form a C-C bond. This method is highly versatile for creating biaryl structures. The reaction of the title compound with an arylboronic acid, catalyzed by a palladium complex with a suitable phosphine (B1218219) ligand (like SPhos or XPhos), would yield a 2-(Boc-amino)methyl-biphenyl-4-carboxylic acid derivative. nih.govorganic-chemistry.org

Sonogashira Coupling: This reaction forms a C-C bond between the aryl chloride and a terminal alkyne. It requires a palladium catalyst, a copper(I) co-catalyst, and a base. This would introduce an alkynyl substituent at the C4 position.

Buchwald–Hartwig Amination: This reaction forms a C-N bond by coupling the aryl chloride with a primary or secondary amine. wikipedia.orgorganic-chemistry.org It is a powerful method for synthesizing substituted anilines and their derivatives. libretexts.orgacsgcipr.orgbeilstein-journals.org Applying this reaction to the title compound would replace the chlorine atom with a new amino group, leading to a derivative of 4-amino-2-(aminomethyl)benzoic acid.

The table below summarizes typical conditions for these reactions with aryl chlorides.

| Coupling Reaction | Coupling Partner | Catalyst/Ligand Example | Base Example | Product C-X Bond |

| Suzuki–Miyaura | Arylboronic Acid | Pd(OAc)₂ / SPhos | K₂CO₃ | C-C (Aryl) |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | C-C (Alkynyl) |

| Buchwald–Hartwig | Amine (R₂NH) | Pd₂(dba)₃ / XPhos | NaOt-Bu | C-N |

Directed Ortho Metalation (DOM) Strategies (if positionally relevant)

Directed ortho metalation is a potent strategy for regioselective functionalization of aromatic rings. In this process, a directing group coordinates to an organolithium reagent (like s-BuLi), facilitating deprotonation at a specific ortho position. organic-chemistry.org The resulting aryllithium species can then be trapped with various electrophiles.

For this compound, the carboxylic acid group is a known and effective directing group for metalation. acs.orgbohrium.comsemanticscholar.org After in-situ deprotonation to the carboxylate, it directs lithiation to its ortho positions (C2 and C6). Since the C2 position is already substituted, metalation would occur selectively at the C6 position. nih.gov Quenching this lithiated intermediate with an electrophile allows for the introduction of a wide range of substituents at C6.

| Step | Reagent(s) | Purpose |

| 1. Metalation | s-BuLi / TMEDA, -78 °C | Regioselective deprotonation at C6 |

| 2. Quenching | Electrophile (e.g., I₂, Me₃SiCl, DMF) | Introduction of a new substituent at C6 |

Applications As a Synthetic Building Block and Intermediate in Academic Research

Utilization in Multi-Step Organic Synthesis for Complex Molecular Architectures

The distinct reactivity of the functional groups on 2-(Boc-amino)methyl-4-chloro-benzoic acid makes it a versatile starting material for multi-step synthetic sequences. The carboxylic acid can undergo a variety of transformations, including esterification, amide bond formation, or reduction. The chloro-substituent on the aromatic ring provides a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig couplings), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. nih.gov

After these initial modifications, the Boc group can be cleaved to liberate the primary amine. This newly revealed functional group can then participate in a range of reactions, such as acylation, alkylation, or condensation to form imines. This strategic, stepwise manipulation of the different functional groups enables the construction of intricate and highly substituted molecular architectures from a relatively simple and stable precursor. This controlled approach is fundamental in the total synthesis of natural products and the development of new chemical entities in medicinal chemistry.

Role in Heterocyclic Compound Synthesis

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense interest due to their prevalence in pharmaceuticals and biologically active compounds. This compound serves as a precursor for various heterocyclic systems.

Nitrogen-Containing Heterocycles (e.g., Quinazolinones)

The most prominent application of this building block in heterocycle synthesis is in the preparation of nitrogen-containing systems, particularly quinazolinones. nih.gov Quinazolinones are a class of fused heterocycles that exhibit a broad spectrum of pharmacological activities. nih.govresearchgate.net The synthesis of a quinazolinone ring system typically involves the cyclization of an anthranilic acid derivative (2-aminobenzoic acid). researchgate.netresearchgate.net

While not a direct anthranilic acid derivative, this compound can be readily converted into a suitable precursor. Following deprotection of the Boc group, the resulting 2-(aminomethyl)-4-chloro-benzoic acid contains the necessary amine and carboxylic acid functionalities in the ortho position, primed for cyclization. Reaction with various reagents can lead to the formation of the quinazolinone core. For example, condensation with an amide or nitrile can furnish the heterocyclic ring. rsc.org This synthetic strategy allows for the creation of a library of substituted quinazolinones, where the chloro-substituent and other parts of the molecule can be varied to explore structure-activity relationships. nih.gov

| Step | Reactant | Key Transformation | Product Type |

|---|---|---|---|

| 1 | This compound + Acid (e.g., TFA) | Boc deprotection | 2-(Aminomethyl)-4-chloro-benzoic acid |

| 2 | Deprotected intermediate + Cyclizing Agent (e.g., Formamide, Nitrile) | Intramolecular cyclization/condensation | Substituted Quinazolinone |

Oxygen-Containing Heterocycles

The synthesis of oxygen-containing heterocycles from this compound is less commonly documented. However, the molecule's functional groups could theoretically be manipulated for this purpose. For instance, the carboxylic acid could be involved in intramolecular esterification (lactonization) with a hydroxyl group introduced elsewhere on the molecule through a separate synthetic step. Methodologies for creating oxygen heterocycles often involve processes like the cyclization of phenolic acetates or oxidative cyclization of appropriately substituted phenols, which could be constructed from the benzoic acid core via multi-step pathways. semanticscholar.orgresearchgate.net

Sulfur-Containing Heterocycles

Similarly, the direct application of this compound in the synthesis of sulfur-containing heterocycles is not extensively reported in the literature. General synthetic routes to sulfur heterocycles, such as benzothiazines, often involve starting materials like 2-aminothiophenols. openmedicinalchemistryjournal.com It is conceivable that the functional groups of this compound could be chemically transformed through multiple steps into precursors suitable for sulfur heterocycle formation, for example, by converting the carboxylic acid to a thioacid or introducing a thiol group onto the aromatic ring. researchgate.netarkat-usa.orgdntb.gov.ua

Precursor in Peptide and Peptidomimetic Chemistry

The structural similarity of this compound to a protected amino acid makes it a highly useful precursor in the fields of peptide and peptidomimetic chemistry. Peptidomimetics are compounds designed to mimic natural peptides but often have improved properties, such as enhanced stability against enzymatic degradation or better bioavailability. nih.gov

This compound can be regarded as a non-canonical or unnatural amino acid building block. nih.gov The Boc-protected aminomethyl group serves as the "N-terminus," while the carboxylic acid functions as the "C-terminus." This allows it to be incorporated into peptide chains using standard solid-phase or solution-phase peptide synthesis protocols. The rigid phenyl ring introduces a significant conformational constraint compared to the flexible backbones of natural peptides. Such constraints are a key strategy in peptidomimetic design to lock the molecule into a bioactive conformation, potentially increasing its affinity and selectivity for a biological target. nih.govresearchgate.net

Incorporation into Peptidomimetic Scaffolds

The incorporation of non-natural amino acids like this compound is a cornerstone of modern peptidomimetic design. asm.org Its integration into a peptide sequence can fundamentally alter the resulting molecule's three-dimensional structure and properties.

The process typically involves:

Activation of the Carboxylic Acid: The carboxylic acid group of the building block is activated, commonly using carbodiimide-based coupling reagents.

Coupling: The activated acid is then reacted with the free amino group of a resin-bound peptide or another amino acid ester to form a new amide bond.

Deprotection: The Boc group on the newly incorporated residue is removed using an acid, such as trifluoroacetic acid (TFA), revealing a new N-terminal amine ready for the next coupling cycle.

By using this building block, researchers can introduce a rigid, substituted aromatic segment into a peptide backbone. researchgate.net This can disrupt or stabilize secondary structures like helices or turns, which is critical for modulating biological activity. nih.gov The chloro-substituent also adds another layer of complexity, influencing the molecule's electronic properties and providing a potential site for further chemical modification.

| Feature of Building Block | Function in Synthesis | Impact on Final Peptidomimetic |

|---|---|---|

| Boc-protected amine | Allows for standard peptide coupling at the C-terminus. | Enables sequential and controlled chain elongation. |

| Carboxylic acid | Can be activated for amide bond formation. | Acts as the point of attachment to the peptide chain. |

| Aromatic ring | Acts as a rigid scaffold. | Introduces conformational constraint, potentially increasing stability and receptor affinity. nih.gov |

| Chloro substituent | Modifies electronic properties. | Offers a site for further functionalization via cross-coupling reactions. |

Role in Solid-Phase Peptide Synthesis (SPPS)

While Boc-protected amino acids are fundamental reagents in Solid-Phase Peptide Synthesis (SPPS), the specific utility of this compound in this context is as a non-natural amino acid or a specialized linker. The tert-butyloxycarbonyl (Boc) group serves as a temporary protecting group for the amino functionality, which can be cleaved under acidic conditions, typically with trifluoroacetic acid (TFA), to allow for the stepwise elongation of a peptide chain.

The rigid benzene (B151609) ring and the defined substitution pattern of this compound can be exploited to introduce conformational constraints into a peptide backbone. This is a crucial strategy in peptidomimetic design to enhance biological activity, selectivity, and metabolic stability. The chloro-substituent can also serve as a handle for further chemical modifications or as a probe to study electronic effects within the peptide structure.

In SPPS, this compound would be coupled to a resin-bound peptide chain using standard coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU). The subsequent deprotection of the Boc group allows for the addition of the next amino acid in the sequence.

| Parameter | Description |

| Protecting Group | tert-butyloxycarbonyl (Boc) |

| Cleavage Condition | Acidic (e.g., Trifluoroacetic Acid) |

| Potential Role | Non-natural amino acid, Linker, Conformational constraint |

| Key Structural Features | Boc-protected amine, Chloro-substituted aromatic ring, Carboxylic acid |

Scaffold for Combinatorial Library Synthesis in Chemical Biology Research

The structural framework of this compound makes it an attractive scaffold for the synthesis of combinatorial libraries. In chemical biology, such libraries of diverse small molecules are essential for high-throughput screening to identify new drug leads and chemical probes for biological processes.

The bifunctional nature of this compound, with a protected amine and a carboxylic acid, allows for orthogonal derivatization. The carboxylic acid can be converted to an amide, ester, or other functional groups, while the Boc-protected amine, after deprotection, can be acylated, alkylated, or used in other amine-specific reactions. The chloro-substituent on the aromatic ring provides an additional site for diversification, for example, through cross-coupling reactions.

By systematically reacting a set of diverse building blocks at these three positions, a large and structurally varied library of compounds can be generated from this single scaffold. This approach enables the exploration of a broad chemical space around a core structure, increasing the probability of discovering molecules with desired biological activities.

| Diversification Point | Potential Reactions |

| Carboxylic Acid | Amidation, Esterification |

| Amine (after deprotection) | Acylation, Alkylation, Sulfonylation |

| Chloro Substituent | Nucleophilic Aromatic Substitution, Cross-coupling reactions |

Development of Advanced Synthetic Methodologies

The structural motifs present in this compound are of interest in the design of novel ligands for transition metal catalysis. The aminomethyl group, once deprotected, can coordinate to a metal center, while the carboxylic acid can be modified to introduce other coordinating groups or to tune the electronic properties of the ligand. The rigid aromatic backbone can provide a well-defined geometry for the catalytic active site.

For instance, derivatives of this compound could be explored as ligands in asymmetric catalysis, where the chirality is introduced either through the aminomethyl group or by derivatization with chiral auxiliaries. The chloro-substituent can influence the electronic environment of the metal center, thereby affecting the catalyst's reactivity and selectivity.

While specific examples in the literature are scarce, the reactivity of the functional groups in this compound suggests its potential as a precursor for the development of novel reagents. For example, the carboxylic acid could be converted into an acyl chloride or an active ester, creating a reagent for the introduction of the 2-(Boc-amino)methyl-4-chlorobenzoyl group into other molecules. This could be useful in fragment-based drug discovery or for the synthesis of complex target molecules.

Applications in Materials Science Research

The bifunctional nature of this compound also lends itself to applications in polymer chemistry, where it can be used as a monomer for the synthesis of specialty polymers. The presence of both an amine (after deprotection) and a carboxylic acid allows for its incorporation into polyamides or other condensation polymers.

The resulting polymers would possess unique properties conferred by the rigid, substituted aromatic ring. For example, the chloro-substituent could enhance thermal stability or flame retardancy. Furthermore, the Boc-protected aminomethyl group provides a handle for post-polymerization modification, allowing for the introduction of various functional groups along the polymer chain. This could be used to create functional materials with tailored properties for applications such as membranes, coatings, or advanced composites.

| Polymer Type | Potential Properties | Functionalization |

| Polyamides | High thermal stability, Flame retardancy | Post-polymerization modification at the aminomethyl group |

| Polyesters | Modified thermal and mechanical properties | Introduction of specific side chains |

Components of Supramolecular Assemblies

The strategic placement of a carboxylic acid group, a protected amine, and a chlorine atom on a benzene ring makes this compound a compelling building block for the construction of supramolecular assemblies. The formation of these complex structures is primarily governed by non-covalent interactions, such as hydrogen bonding, halogen bonding, and π-π stacking.

While direct studies on the self-assembly of this compound are not extensively documented in publicly available research, the behavior of analogous chlorobenzoic acid derivatives provides significant insights into its potential. For instance, 2-amino-4-chlorobenzoic acid has been shown to form centrosymmetric dimers in the solid state through hydrogen bonds between the carboxylic acid groups. researchgate.netnih.gov These dimers are further organized into larger structures through other weak interactions. The presence of the Boc-protected aminomethyl group in this compound introduces additional possibilities for hydrogen bonding through the carbamate (B1207046) N-H group, potentially leading to more intricate and predictable supramolecular synthons.

The tert-butoxycarbonyl (Boc) protecting group, while primarily installed to prevent unwanted reactions of the amino group during synthesis, also plays a crucial role in directing the self-assembly process. The bulky nature of the Boc group can influence the packing of the molecules in the crystal lattice, leading to the formation of specific and often well-defined crystalline structures. This control over solid-state organization is a key aspect of crystal engineering, where the goal is to design and synthesize new solid materials with desired properties.

Furthermore, the chlorine substituent on the aromatic ring can participate in halogen bonding, a directional non-covalent interaction that is increasingly being utilized in the design of supramolecular architectures. The interplay between hydrogen bonding involving the carboxylic acid and the Boc-protected amine, and potential halogen bonding from the chlorine atom, offers a rich landscape for the rational design of one-, two-, and three-dimensional supramolecular networks.

Development of Functional Materials

The unique structural characteristics of this compound also position it as a valuable precursor in the development of advanced functional materials. Its bifunctional nature, possessing both a carboxylic acid and a protected amine, allows for its incorporation into larger polymeric or framework structures.

One area of significant potential is in the synthesis of Metal-Organic Frameworks (MOFs). MOFs are porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. The carboxylic acid group of this compound can coordinate with metal centers, while the aminomethyl group, once deprotected, can be further functionalized to introduce specific properties to the MOF, such as catalytic activity or selective gas adsorption. rsc.org The presence of the chlorine atom can also influence the electronic properties and stability of the resulting framework. Research on amine-functionalized MOFs has demonstrated their utility in applications like CO2 capture and catalysis. rsc.org

Moreover, this compound can serve as a monomer or a cross-linking agent in the synthesis of specialty polymers. The carboxylic acid and amino functionalities (after deprotection) can be utilized in polymerization reactions to create polyamides or polyesters with tailored properties. For example, aminobenzoic acids have been used to synthesize polymers and copolymers with interesting electronic and optical properties. researchgate.net The incorporation of the chloro and aminomethyl substituents into the polymer backbone can impart specific characteristics such as altered solubility, thermal stability, and mechanical strength. Research has shown that aminomethylbenzoic acid derivatives can be used in solid-phase synthesis to create complex peptide-based structures, which can be considered a form of functional biomaterial. acs.org

The development of novel materials from building blocks like this compound is an active area of research. The ability to precisely control the chemical composition and three-dimensional structure of materials at the molecular level is key to creating next-generation technologies with enhanced performance and new functionalities.

Below is a table summarizing the key functional groups of this compound and their potential roles in the development of supramolecular assemblies and functional materials.

| Functional Group | Potential Role in Supramolecular Assemblies | Potential Role in Functional Materials |

| Carboxylic Acid | Hydrogen bond donor and acceptor, forming dimers and extended networks. | Coordination to metal centers in MOFs; formation of ester or amide linkages in polymers. |

| Boc-protected Amine | Hydrogen bond donor; steric influence on crystal packing. | Precursor to a reactive amine for post-synthetic modification of materials. |

| Chlorine Atom | Potential for halogen bonding interactions. | Influences electronic properties and stability of materials. |

| Aromatic Ring | π-π stacking interactions. | Forms the rigid backbone of polymers or linkers in MOFs. |

Spectroscopic and Analytical Methodologies for Research Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal integrations in ¹H and ¹³C NMR spectra, the precise arrangement of atoms can be determined.

The ¹H NMR spectrum of 2-(Boc-amino)methyl-4-chloro-benzoic acid is expected to display distinct signals corresponding to the various proton environments in the molecule. The tert-butoxycarbonyl (Boc) protecting group will exhibit a characteristic singlet for its nine equivalent methyl protons. The methylene (B1212753) protons adjacent to the amino group and the aromatic ring will appear as a doublet, coupled to the N-H proton. The aromatic region will show a set of signals consistent with a 1,2,4-trisubstituted benzene (B151609) ring. The carboxylic acid proton is anticipated to be a broad singlet at a downfield chemical shift.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~10-12 | br s | 1H | -COOH |

| ~7.8-8.0 | d | 1H | Ar-H |

| ~7.4-7.6 | dd | 1H | Ar-H |

| ~7.2-7.4 | d | 1H | Ar-H |

| ~5.0-5.5 | t | 1H | -NH- |

| ~4.3-4.5 | d | 2H | -CH₂- |

Note: Predicted chemical shifts are based on analogous structures and may vary depending on the solvent and experimental conditions.

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. Each unique carbon atom will give rise to a distinct signal. The carbonyl carbons of the carboxylic acid and the Boc group will appear at the downfield end of the spectrum. The aromatic carbons will have chemical shifts in the typical aromatic region, with the carbon bearing the chlorine atom showing a characteristic shift. The quaternary carbon and the methyl carbons of the Boc group, as well as the methylene carbon, will be found in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~168-172 | -COOH |

| ~155-157 | -NHCOO- |

| ~138-142 | Ar-C |

| ~135-138 | Ar-C |

| ~130-133 | Ar-CH |

| ~128-130 | Ar-CH |

| ~125-128 | Ar-CH |

| ~123-126 | Ar-C |

| ~79-81 | -C(CH₃)₃ |

| ~43-46 | -CH₂- |

Note: Predicted chemical shifts are based on analogous structures and may vary depending on the solvent and experimental conditions.

To further confirm the structure and assign the ¹H and ¹³C NMR signals unambiguously, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

COSY: This experiment would reveal the coupling relationships between protons, helping to trace the connectivity of the proton network within the molecule, particularly in the aromatic region and between the -NH- and -CH₂- protons.

HSQC: This technique would establish the direct one-bond correlations between protons and their attached carbons, allowing for the definitive assignment of the protonated carbons in the ¹³C NMR spectrum.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid, carbamate (B1207046), and aromatic functionalities.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3300 | Broad | O-H stretch (carboxylic acid) |

| ~3200 | Medium | N-H stretch (carbamate) |

| ~2980 | Medium | C-H stretch (aliphatic) |

| ~1710 | Strong | C=O stretch (carboxylic acid) |

| ~1685 | Strong | C=O stretch (carbamate) |

| ~1600, ~1480 | Medium | C=C stretch (aromatic) |

| ~1160 | Strong | C-O stretch (carbamate) |

Note: Predicted absorption frequencies are based on typical ranges for the respective functional groups.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound. This measurement provides a highly accurate molecular formula, which serves as a definitive confirmation of the compound's identity. The expected molecular formula is C₁₃H₁₆ClNO₄.

Table 4: Predicted HRMS Data for this compound

| Ion | Calculated Exact Mass |

|---|---|

| [M+H]⁺ | 302.0841 |

Note: The calculated exact masses are for the most abundant isotopes.

In a standard mass spectrum, fragmentation of the molecular ion would be expected. Key fragmentation pathways would likely involve the loss of the Boc group (a loss of 100 Da) or the tert-butyl group (a loss of 57 Da), as well as decarboxylation (loss of CO₂). The observation of these characteristic fragment ions would further support the proposed structure.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight of thermally labile and polar molecules like this compound. The analysis provides rapid confirmation of the compound's identity by measuring its mass-to-charge ratio (m/z).

The molecule, with a chemical formula of C₁₃H₁₆ClNO₄, has a monoisotopic mass of 299.0717 g/mol . In a typical ESI-MS analysis, the sample is dissolved in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and introduced into the mass spectrometer.

Negative Ion Mode: Due to the presence of the carboxylic acid group, analysis in negative ion mode is highly effective. The molecule readily loses a proton (H⁺) to form the deprotonated molecule [M-H]⁻.

Positive Ion Mode: In positive ion mode, protonation can occur, but adduct formation with cations like sodium [M+Na]⁺ or potassium [M+K]⁺ is more common, especially if these salts are present in the sample or solvent.

The resulting spectrum would be expected to show prominent peaks corresponding to these ions. The high-resolution mass spectrometry (HRMS) data would provide the exact mass, allowing for the confirmation of the elemental composition with high accuracy.

Table 1: Hypothetical ESI-MS Data for this compound

| Ion Species | Theoretical m/z | Ionization Mode |

|---|---|---|

| [M-H]⁻ | 298.0641 | Negative |

| [M+H]⁺ | 300.0790 | Positive |

| [M+Na]⁺ | 322.0609 | Positive |

| [M+K]⁺ | 338.0349 | Positive |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Purity

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. Due to the low volatility of this compound, which contains both a carboxylic acid and a Boc-protected amine, direct analysis by GC-MS is not feasible. The high temperatures of the GC inlet would cause decomposition, primarily through the loss of the tert-butoxycarbonyl (Boc) protecting group.

Therefore, chemical derivatization is required to convert the non-volatile analyte into a thermally stable and volatile derivative. This process typically targets the active hydrogen of the carboxylic acid group.

Common Derivatization Strategies:

Esterification: The carboxylic acid group can be converted to a more volatile ester, most commonly a methyl ester. This is often achieved by reaction with reagents like diazomethane (B1218177) or by using an alcohol (e.g., methanol) in the presence of an acid catalyst.

Silylation: Silylating agents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the acidic proton with a trimethylsilyl (B98337) (TMS) group, significantly increasing volatility.

After derivatization, the resulting product (e.g., methyl 2-(Boc-amino)methyl-4-chloro-benzoate) can be analyzed. The sample is injected into the GC, where it is separated from other components on a capillary column. The separated components then enter the mass spectrometer, where they are fragmented by electron ionization (EI). The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," which helps to confirm the structure of the derivative and, by extension, the original molecule. GC-MS is also highly effective for assessing purity by detecting any volatile impurities present in the sample.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal proof of the structure of this compound, including bond lengths, bond angles, and the conformation of the molecule in the solid state.

The first and often most challenging step is growing a single, high-quality crystal suitable for diffraction. For a compound like this compound, several techniques can be employed:

Slow Evaporation: The most common method involves dissolving the compound in a suitable solvent or solvent mixture (e.g., ethyl acetate (B1210297), acetone, or ethanol/water) and allowing the solvent to evaporate slowly over several days or weeks.

Vapor Diffusion: This involves placing a concentrated solution of the compound in a small vial, which is then placed in a sealed larger jar containing a more volatile "anti-solvent" in which the compound is less soluble. The gradual diffusion of the anti-solvent vapor into the solution reduces the compound's solubility, promoting slow crystallization.

Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly and undisturbed.

Once a suitable crystal is obtained, it is mounted on a diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded by a detector.

The data collection and refinement process involves several key steps:

Data Collection: The crystal is rotated in the X-ray beam to collect diffraction data from all possible orientations.

Structure Solution: The collected data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods or Patterson methods.

Structure Refinement: The initial atomic model is refined against the experimental data, adjusting atomic positions and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns.

Table 2: Typical Parameters Reported in a Crystallographic Study

| Parameter | Description |

|---|---|

| Chemical Formula | C₁₃H₁₆ClNO₄ |

| Formula Weight | 299.72 g/mol |

| Crystal System | To be determined (e.g., Monoclinic, Orthorhombic) |

| Space Group | To be determined (e.g., P2₁/c, C2/c) |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Volume (V) | ų |

| Z | Number of molecules per unit cell |

| Calculated Density (Dx) | g/cm³ |

| R-factor (R₁) | Measure of agreement between the model and data |

The refined crystal structure reveals critical details about the molecule's conformation. Key points of interest for this compound would include:

The dihedral angle between the plane of the benzoic acid ring and the plane of the carbamate group.

The orientation of the Boc-aminomethyl substituent relative to the carboxylic acid group.

Furthermore, the analysis reveals how molecules pack together in the crystal lattice. This is governed by intermolecular interactions such as hydrogen bonds. For this compound, the carboxylic acid group is a strong hydrogen bond donor and acceptor, likely forming centrosymmetric dimers with neighboring molecules through O-H···O interactions, a common motif in carboxylic acids. The N-H of the carbamate group could also participate in hydrogen bonding.

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are indispensable for assessing the purity of the final compound and for monitoring the progress of its synthesis.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple method used to monitor reaction progress. A small spot of the reaction mixture is applied to a silica (B1680970) gel plate, which is then developed in an appropriate solvent system (e.g., ethyl acetate/hexane). The separation of spots for the starting materials, intermediates, and the final product allows for a quick assessment of whether a reaction is complete. The spots are visualized under UV light or by staining.